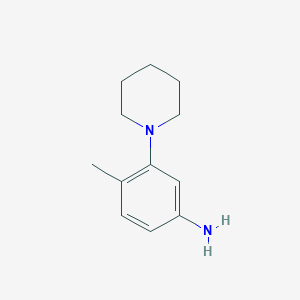

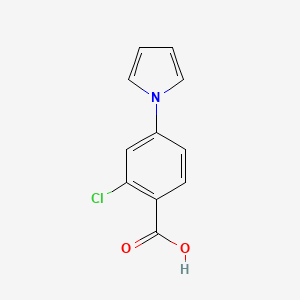

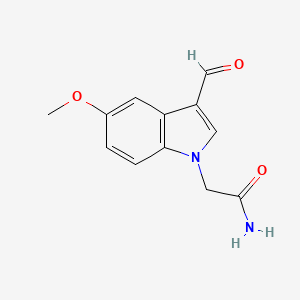

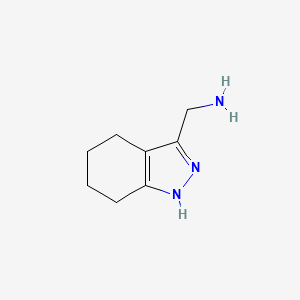

![molecular formula C8H11NO4S B1307111 N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide CAS No. 878427-52-2](/img/structure/B1307111.png)

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

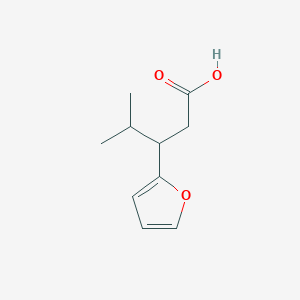

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (FMMS) is an organic compound that has been used in scientific research and in laboratory experiments. It is a small molecule that belongs to the class of sulfonamides and is used in a variety of applications. FMMS is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.

科学的研究の応用

Synthetic Approaches and Chemical Transformations

The compound N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide and its derivatives play a significant role in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and complex molecules. For example, a highly efficient synthetic route was developed for the synthesis of rosuvastatin precursors, utilizing a compound closely related to this compound. This method highlights the importance of such compounds in facilitating the preparation of key pyrimidine precursors without the need for metal catalysis or cryogenic conditions, thereby offering a superior approach to existing methodologies (Šterk et al., 2012).

Pharmacological Research

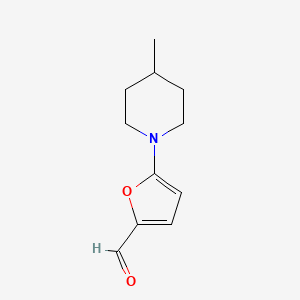

In the realm of pharmacological research, derivatives of this compound have been explored for their potential therapeutic applications. A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines revealed their selectivity as 5-HT7 receptor ligands or as multifunctional agents, indicating the compound's utility in designing drugs for the treatment of complex diseases, such as CNS disorders. The research identified compounds with potent and selective antagonist activity towards the 5-HT7 receptor, demonstrating significant antidepressant-like and pro-cognitive properties, which underscores the therapeutic potential of N-alkylated arylsulfonamides (Canale et al., 2016).

Material Science and Catalysis

Furthermore, compounds related to this compound have been utilized in material science and catalysis. For instance, the renewable chemical 5-hydroxymethylfurfural (HMF) was selectively carbonylated to a new compound using a water-soluble palladium complex, showcasing the compound's role in facilitating novel carbonylation reactions in an environmentally friendly manner. This research not only highlights the compound's versatility in organic synthesis but also its contribution to advancing green chemistry initiatives (Papadogianakis et al., 1994).

作用機序

Target of Action

Similar compounds have been involved in the synthesis of biologically active molecules, including hif-1 inhibitors and ephrin binding inhibitors .

Mode of Action

It’s known that similar compounds participate in suzuki coupling reactions, which are used for creating carbon-carbon bonds .

Result of Action

Similar compounds have been implicated in the synthesis of stable dye-sensitized solar cells and the inhibition of ephrin binding .

Action Environment

It’s known that similar compounds should be stored in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAHVGJSSMSJPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(O1)C=O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390363 |

Source

|

| Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878427-52-2 |

Source

|

| Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)